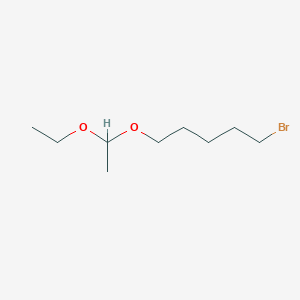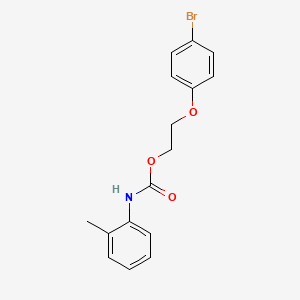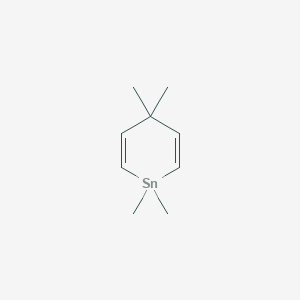
1,1,4,4-Tetramethyl-1,4-dihydrostannine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethyl-1,4-dihydrostannine is an organotin compound with the molecular formula C4H12Sn. It is also known as 1,1,4,4-tetramethylstannine. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-tetramethyl-1,4-dihydrostannine typically involves the reaction of tetramethyltin with a reducing agent. One common method is the reduction of tetramethyltin using lithium aluminum hydride (LiAlH4) in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The purity of the final product is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethyl-1,4-dihydrostannine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides and other substituted organotin compounds.
Scientific Research Applications
1,1,4,4-Tetramethyl-1,4-dihydrostannine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethyl-1,4-dihydrostannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethyl-2-tetrazene: Another organotin compound with similar structural features.
Tetramethyltin: A precursor in the synthesis of 1,1,4,4-tetramethyl-1,4-dihydrostannine.
Organotin halides: Compounds with tin bonded to halogen atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and its ability to undergo various chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
62496-46-2 |
|---|---|
Molecular Formula |
C9H16Sn |
Molecular Weight |
242.93 g/mol |
IUPAC Name |
1,1,4,4-tetramethylstannine |
InChI |
InChI=1S/C7H10.2CH3.Sn/c1-5-7(3,4)6-2;;;/h1-2,5-6H,3-4H3;2*1H3; |
InChI Key |
QRSGYNIGAYECCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C[Sn](C=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


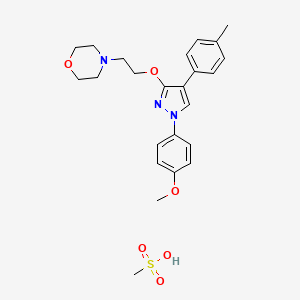
![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)

![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
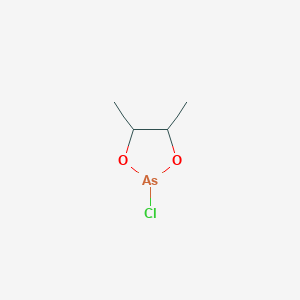
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)

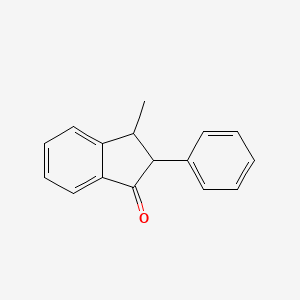

![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)
